Mulberrofuran G pentaacetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of mulberrofuran G derivatives, including pentaacetate forms, typically involves biomimetic strategies, leveraging the principles of the Diels-Alder reaction. Such synthetic pathways aim to replicate the natural biosynthetic routes of these compounds, starting from simpler precursors like chalcones and prenylated phenols. For instance, the synthesis of chalcomoracin and mulberrofuran J heptamethyl ethers highlights biomimetic [4+2]-cycloaddition as a pivotal step, which is central to the synthesis of mulberrofuran G pentaacetate as well (Gunawan & Rizzacasa, 2010).

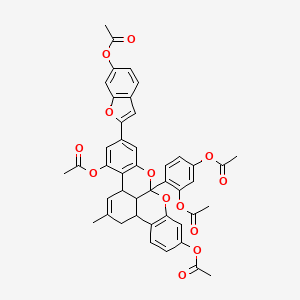

Molecular Structure Analysis

The molecular structure of this compound is closely related to that of mulberrofuran G, featuring the characteristic 2-arylbenzofuran core structure. This core is a result of the Diels-Alder type adduct formation, which is a common structural motif among natural products derived from mulberry trees. The pentaacetate variant specifically refers to the acetylation of hydroxyl groups present in the parent compound, which may influence its physical and chemical properties, as well as its biological activity (Fukai et al., 1985).

Chemical Reactions and Properties

Mulberrofuran G and its derivatives, including the pentaacetate, undergo various chemical reactions characteristic of their functional groups. The presence of multiple acetate groups suggests that it can undergo reactions typical of esters, such as hydrolysis, reduction, and reactions with Grignard reagents. The core benzofuran unit also suggests potential for oxidative reactions and participation in further cycloadditions or rearrangements, which can be crucial for modifying its biological activity or synthesizing analogs (Kim & Jun, 2015).

Wissenschaftliche Forschungsanwendungen

Anti-Hepatitis B Virus Activity : Mulberrofuran G shows moderate activity in inhibiting hepatitis B virus (HBV) DNA replication, with an IC50 value of 3.99 μM, suggesting potential use in treatments against HBV (Geng et al., 2012).

Hypotensive Effects : Intravenous injection of mulberrofuran G has been shown to cause a marked depressor effect in rabbits, indicating its potential application in managing high blood pressure (Fukai et al., 1985).

Neuroprotective Effects in Cerebral Ischemia : Mulberrofuran G exhibits protective effects in both in vitro and in vivo models of cerebral ischemia, suggesting its application in stroke therapy or neuroprotection (Hong et al., 2017).

Inhibiting Lung Cancer Cell Proliferation and Migration : Mulberrofuran G has been found to inhibit the proliferation, invasion, and migration of lung adenocarcinoma and squamous cell carcinoma cells, opening avenues for cancer research and therapy (Guo et al., 2021).

Potential COVID-19 Therapeutic : Mulberrofuran G has demonstrated efficacy in inhibiting the interaction between the SARS-CoV-2 spike protein S1 receptor-binding domain and the human ACE2 receptor, suggesting its role in preventing early-stage SARS-CoV-2 infection (Kim et al., 2022).

Multi-Targeted Agent for Alzheimer's Disease : Mulberrofuran G has shown potential as a multi-targeted agent for Alzheimer's disease, with capabilities of inhibiting key enzymes and showing neuroprotective activities (Xia et al., 2019).

Inhibitor of SPIKE Protein of SARS-CoV-2 : Mulberrofuran G has been identified as a potent inhibitor of the SPIKE protein of SARS-CoV-2, reinforcing its potential as a COVID-19 treatment agent (Hosseini & Motamedi, 2021).

Wirkmechanismus

Target of Action

Mulberrofuran G pentaacetate primarily targets the SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and the Human Angiotensin-Converting Enzyme 2 (ACE2) Receptor . It also inhibits NOX4 , a mediator of reactive oxygen species (ROS) generation, and has some inhibitory activity against Hepatitis B Virus (HBV) DNA replication .

Mode of Action

This compound prevents SARS-CoV-2 infection by blocking the interaction between the SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and the Human ACE2 Receptor . This interaction is the initial stage of the SARS-CoV-2 infection, and by blocking it, this compound effectively inhibits the virus’s entry into cells . It also inhibits NOX4-mediated ROS generation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SARS-CoV-2 life cycle. By blocking the interaction between the virus’s Spike Protein S1 Receptor-Binding Domain and the Human ACE2 Receptor, it prevents the virus from entering human cells, thus interrupting the virus’s life cycle . It also affects the pathway of ROS generation by inhibiting NOX4 .

Result of Action

The primary result of this compound’s action is the prevention of SARS-CoV-2 infection. By blocking the interaction between the virus’s Spike Protein S1 Receptor-Binding Domain and the Human ACE2 Receptor, it inhibits the virus’s entry into cells . It also protects against ischemic injury-induced cell death by inhibiting NOX4-mediated ROS generation .

Zukünftige Richtungen

Mulberrofuran G has been studied for its antihepatitis B, antioxidant, neuroprotective, and antityrosinase activities . It has also been investigated for its potential as an inhibitor of the SARS-CoV-2 spike protein . This suggests that Mulberrofuran G and its derivatives, including Mulberrofuran G pentaacetate, might have promising therapeutic applications in the future .

Biochemische Analyse

Biochemical Properties

Mulberrofuran G pentaacetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, by binding to its active site . Additionally, this compound interacts with the angiotensin-converting enzyme 2 (ACE2) receptor, blocking the binding of the SARS-CoV-2 spike protein and preventing viral entry into cells . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

This compound affects various cellular processes and functions. It has been observed to inhibit the entry of SARS-CoV-2 into cells by blocking the interaction between the virus’s spike protein and the ACE2 receptor . This inhibition can prevent viral replication and spread. Additionally, this compound has neuroprotective effects, protecting cells from glutamate-induced cell death . These cellular effects underscore the compound’s potential in treating viral infections and neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to the active sites of enzymes, such as tyrosinase, inhibiting their activity . This binding is facilitated by the compound’s structure, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, this compound interacts with the ACE2 receptor, preventing the binding of the SARS-CoV-2 spike protein and inhibiting viral entry . These molecular interactions highlight the compound’s potential as an enzyme inhibitor and antiviral agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, maintaining its activity over extended periods. It can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and neuroprotection . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit viral entry and replication without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and metabolite levels, affecting cellular energy production and utilization . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and into specific cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its activity and function. For example, this compound has been shown to accumulate in the liver and brain, where it exerts its therapeutic effects . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization can enhance the compound’s interactions with enzymes and proteins, increasing its efficacy. For instance, this compound’s localization to the endoplasmic reticulum allows it to effectively inhibit viral entry by blocking the ACE2 receptor . Understanding these subcellular localization mechanisms is essential for optimizing the compound’s therapeutic potential.

Eigenschaften

IUPAC Name |

[2-[7,17-diacetyloxy-1-(2,4-diacetyloxyphenyl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,10,14(19),15,17-heptaen-5-yl]-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36O13/c1-21-13-33-32-11-9-30(51-23(3)46)19-38(32)56-44(35-12-10-31(52-24(4)47)20-39(35)53-25(5)48)43(33)34(14-21)42-40(54-26(6)49)16-28(17-41(42)57-44)36-15-27-7-8-29(50-22(2)45)18-37(27)55-36/h7-12,14-20,33-34,43H,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJAGFOPTXHQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)OC(=O)C)OC3(OC5=C2C(=CC(=C5)C6=CC7=C(O6)C=C(C=C7)OC(=O)C)OC(=O)C)C8=C(C=C(C=C8)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.